molecular formula C9H13N3O B13317575 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13317575
M. Wt: 179.22 g/mol
InChI Key: KOXDUBXYQZFYBX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of cyclopropyl groups attached to both the nitrogen and the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide
  • N-cyclopropyl-3-{4-[(cyclopropylmethyl)carbamoyl]phenyl}-4-methylbenzamide

Uniqueness

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is unique due to its specific structural features, such as the presence of cyclopropyl groups and the oxadiazole ring

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H13N3O/c1-2-6(1)5-10-9-11-8(12-13-9)7-3-4-7/h6-7H,1-5H2,(H,10,11,12)

InChI Key

KOXDUBXYQZFYBX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC(=NO2)C3CC3

Origin of Product

United States

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